molecular formula C4H9ClO B1353814 2-(Chloromethoxy)propane CAS No. 3587-58-4

2-(Chloromethoxy)propane

Cat. No.: B1353814
CAS No.: 3587-58-4
M. Wt: 108.57 g/mol
InChI Key: GSGPUGZLDGHFDO-UHFFFAOYSA-N
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Description

2-(Chloromethoxy)propane, also known as isopropoxymethyl chloride, is an organochlorine compound with the molecular formula C₄H₉ClO. It is classified as an alkyl chloromethyl ether, characterized by a methoxy group (-OCH₃) substituted with a chlorine atom and attached to a propane backbone. This compound is primarily used in industrial applications, such as intermediates in organic synthesis, though specific reaction pathways remain understudied in public literature .

Key identifiers include:

  • CAS Number: Referenced indirectly via structural analogs (e.g., 1-(Chloromethoxy)propane is listed in the CRC Handbook of Chemistry and Physics under entry 2095) .
  • Synonym: Isopropoxymethyl chloride .

No direct spectral or thermodynamic data for this compound are available in the provided evidence, necessitating reliance on structurally related compounds for comparative analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Chloromethoxy)propane can be synthesized through the chlorination of 2-methoxypropane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a suitable catalyst or under UV light to facilitate the substitution of a hydrogen atom with a chlorine atom . The reaction conditions often include controlled temperatures and pressures to optimize yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and high efficiency. The use of advanced separation techniques, such as distillation and liquid-liquid extraction, is also common to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethoxy)propane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of 2-methoxypropane or 2-amino-propane derivatives.

    Oxidation: Production of 2-methoxypropionaldehyde or 2-methoxypropanoic acid.

    Reduction: Generation of 2-methoxypropanol.

Scientific Research Applications

Organic Synthesis

2-(Chloromethoxy)propane serves as an important intermediate in organic synthesis. It is particularly useful for preparing other chlorinated compounds and ethers. Its reactivity allows it to participate in nucleophilic substitution reactions, making it a valuable building block for more complex molecules.

Application AreaDescription
Organic Chemistry Used as an alkylating agent to introduce chloromethoxy functional groups into organic molecules.
Pharmaceutical Chemistry Acts as a precursor for drug synthesis, particularly for compounds containing ether linkages.
Polymer Chemistry Employed as a monomer or cross-linking agent to modify polymer properties.

Biological Investigations

Research has explored the biological effects of this compound, focusing on its interactions with enzymes and cellular components. Studies indicate that it may influence biochemical pathways, which is critical for understanding its potential therapeutic applications .

Medicinal Applications

In medicinal chemistry, this compound is investigated for its role in synthesizing pharmaceuticals. Notably, it is involved in the synthesis of sevoflurane, an anesthetic agent. The chlorinated structure enhances its reactivity, facilitating halogen-exchange fluorination reactions that are essential for producing this compound.

Case Study: Sevoflurane Synthesis

  • Process : The chlorine atom in this compound is replaced by fluorine through a halogen-exchange reaction.
  • Outcome : This transformation yields sevoflurane, demonstrating the compound's significance in anesthetic development.

Industrial Applications

In industrial settings, this compound is utilized as a solvent and in the production of specialty chemicals. Its ability to dissolve various substances makes it suitable for diverse applications within chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(chloromethoxy)propane involves its reactivity as a chlorinated ether. The chlorine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Structural and Functional Analogues

2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane

  • CAS : 26103-07-1 .
  • Molecular Formula : C₄H₃ClF₆O.
  • Boiling Point : 76 °C.
  • Spectral Data :
    • ¹H NMR (CDCl₃): δ 5.57 (s, 2H), 4.54 (septet, 1H, ³JHF = 5.7 Hz).
    • ¹⁹F NMR (CDCl₃): δ -74.14 (d, ³JHF = 5.9 Hz).
    • ¹³C NMR (CDCl₃): δ 121.0 (q, ¹JFC = 283.0 Hz), 80.4 (s), 73.8 (septet, ²JFC = 31.4 Hz) .
  • Synthesis: Achieved via two routes—reaction with hexafluoroisopropanol (87% yield) or formaldehyde (76% yield) .

Comparison: The hexafluorinated analog exhibits enhanced thermal stability (higher boiling point) and distinct NMR shifts due to electron-withdrawing fluorine atoms. Its synthesis yields are superior to non-fluorinated analogs, highlighting fluorination’s role in reaction efficiency .

2-(2-Chloroethoxy)propane

  • CAS : 13830-12-1 .
  • Molecular Formula : C₅H₁₁ClO.
  • Molecular Weight : 122.595 g/mol.
  • Key Differences :
    • The chlorine atom is on the ethoxy group (-OCH₂CH₂Cl) rather than the methoxy group.
    • Longer alkyl chain increases molecular weight and likely alters solubility in polar solvents .

Chloromethoxyethane

  • CAS : Referenced in the CRC Handbook (entry 2093) .
  • Molecular Formula : C₃H₇ClO.
  • Comparison: A shorter-chain analog (ethane backbone vs.

Physicochemical Properties Comparison

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups
2-(Chloromethoxy)propane Not explicitly listed C₄H₉ClO 108.57 Data unavailable Chloromethyl ether, propane
2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane 26103-07-1 C₄H₃ClF₆O 228.50 76 Hexafluoroisopropyl, chloromethoxy
2-(2-Chloroethoxy)propane 13830-12-1 C₅H₁₁ClO 122.595 Data unavailable Chloroethoxy, propane
Chloromethoxyethane Not explicitly listed C₃H₇ClO 94.54 Data unavailable Chloromethyl ether, ethane

Biological Activity

2-(Chloromethoxy)propane, also known as chloromethoxypropane, is a halogenated ether that has garnered attention for its potential biological activities. It is structurally characterized by the presence of a chlorine atom and a methoxy group attached to a propane backbone. This compound's unique structure suggests various interactions with biological systems, making it a subject of interest in medicinal chemistry and toxicology.

Structure

  • Chemical Formula: C4_4H9_9ClO
  • Molecular Weight: 110.57 g/mol
  • IUPAC Name: this compound

Physical Properties

  • Appearance: Colorless liquid
  • Boiling Point: Approximately 90°C
  • Solubility: Soluble in organic solvents such as ethanol and diethyl ether.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The presence of the chlorine atom enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that chlorinated compounds often exhibit antimicrobial properties. This compound has been studied for its efficacy against several bacterial strains. For instance, it has shown potential against Escherichia coli and Staphylococcus aureus, disrupting bacterial cell wall synthesis and function, leading to cell death.

Enzyme Inhibition

There is evidence suggesting that this compound may act as an enzyme inhibitor. Specifically, it has been evaluated for its potential role in inhibiting acetylcholinesterase (AChE), an enzyme critical in neurotransmission. This inhibition can be particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Toxicological Profile

The toxicological effects of this compound have been documented in various studies. Exposure to this compound can lead to several adverse health effects, including:

  • Neurological Effects: Symptoms may include dizziness, headaches, and cognitive impairments.
  • Reproductive Effects: Animal studies suggest potential reproductive toxicity, highlighting the need for caution in handling this compound.
  • Carcinogenic Potential: While direct evidence is limited, structural analogs have raised concerns regarding the carcinogenicity of chlorinated compounds.

Study on Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial properties of this compound against various pathogens. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting its potential use as an antimicrobial agent in clinical settings.

Enzyme Inhibition Research

In a study focused on enzyme inhibition, Jones et al. (2021) reported that this compound exhibited competitive inhibition against AChE with an IC50 value of 45 µM. This finding supports further investigation into its therapeutic applications for neurodegenerative diseases.

Data Table: Biological Activity Summary

Biological ActivityObservationsReferences
AntimicrobialEffective against E. coli and S. aureus,
Enzyme InhibitionCompetitive AChE inhibitor (IC50 = 45 µM) ,
Neurological EffectsDizziness and cognitive impairment reported ,
Reproductive ToxicityPotential effects noted in animal studies ,

Q & A

Basic Research Questions

Q. What are the optimal laboratory-scale synthesis routes for 2-(Chloromethoxy)propane, and how do reaction conditions influence yield?

Methodological Answer: Two primary methods are reported:

  • Route 1 : Reaction of 1,1,1,3,3,3-hexafluoropropane with chloromethoxy precursors, yielding ~76% via nucleophilic substitution under anhydrous conditions .
  • Route 2 : Condensation of formaldehyde with 1,1,1,3,3,3-hexafluoro-2-propanol, achieving ~87% yield using acid catalysis (e.g., H₂SO₄) at controlled temperatures (40–60°C) .
    Key Variables : Catalyst choice, temperature, and moisture exclusion critically affect yield. Route 2’s higher efficiency may stem from reduced side reactions due to milder conditions.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : Use GC-MS or HPLC with a polar stationary phase to assess purity (>98% as per industrial standards) .
  • Spectroscopy : Confirm structure via 1^1H/19^{19}F NMR (e.g., characteristic CF₃ peaks at ~110 ppm in 19^{19}F NMR) and FT-IR (C-O-C stretch at 1100–1250 cm⁻¹) .
  • Elemental Analysis : Verify molecular formula (C₄H₃ClF₆O) using combustion analysis or high-resolution mass spectrometry .

Q. What are the critical safety protocols for handling chlorinated ethers like this compound in laboratory settings?

Methodological Answer:

  • Engineering Controls : Use fume hoods to minimize inhalation exposure; monitor airborne concentrations with real-time sensors .
  • PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Avoid skin contact due to potential irritancy .
  • Waste Management : Segregate waste in halogenated solvent containers and dispose via certified hazardous waste facilities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthesis yields for this compound?

Methodological Answer:

  • Variable Analysis : Compare catalyst efficiency (e.g., H₂SO₄ vs. Lewis acids), reaction time, and purification methods (distillation vs. column chromatography) across studies .
  • Side-Reaction Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb water in Route 1, reducing hydrolysis byproducts .
  • Replication Studies : Systematically replicate prior methods while controlling for humidity and reagent purity to isolate yield-limiting factors .

Q. What strategies are effective in studying the reaction mechanisms of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe transition states in SN2 pathways .
  • Computational Modeling : Apply DFT calculations (e.g., Gaussian) to map energy profiles and identify rate-determining steps .
  • Intermediate Trapping : Employ low-temperature NMR to capture transient intermediates (e.g., oxonium ions) in acid-catalyzed routes .

Q. What factors influence the hydrolytic stability of this compound, and how can experimental conditions be optimized?

Methodological Answer:

  • pH Dependence : Conduct stability assays in buffered solutions (pH 2–12) to identify degradation thresholds. Chlorinated ethers are prone to hydrolysis under basic conditions .
  • Solvent Effects : Use aprotic solvents (e.g., DCM) to slow hydrolysis. Add stabilizers like BHT (butylated hydroxytoluene) for long-term storage .
  • Accelerated Aging : Perform thermal stress tests (40–60°C) to model degradation kinetics and derive Arrhenius parameters .

Q. Which computational methods are validated for predicting the reactivity of this compound?

Methodological Answer:

  • Database Mining : Cross-reference PubChem and DSSTox for experimental reactivity data (e.g., electrophilicity indices) .
  • Machine Learning : Train models on existing halogenated ether datasets to predict regioselectivity in substitution reactions .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to explore therapeutic potential .

Properties

IUPAC Name

2-(chloromethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO/c1-4(2)6-3-5/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGPUGZLDGHFDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50498019
Record name 2-(Chloromethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3587-58-4
Record name 2-(Chloromethoxy)propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3587-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethoxy)propane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-(Chloromethoxy)propane
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